N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-28-15-5-7-16(8-6-15)30(26,27)24-11-9-14(10-12-24)20(25)23-21-18(13-22)17-3-2-4-19(17)29-21/h5-8,14H,2-4,9-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQYCTQYAJPJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C4=C(S3)CCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Cyclopentathiophene Core : This heterocyclic structure is known for its electron-rich properties, which may enhance its interactions with biological targets.
- Piperidine Ring : Commonly associated with various pharmacological effects, piperidine derivatives often exhibit analgesic and anti-inflammatory properties.
- Sulfonamide Group : This moiety is recognized for its antibacterial and enzyme-inhibitory activities.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 348.43 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing thiophene and piperidine rings have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound may exert its effects by inhibiting specific signaling pathways involved in cancer cell proliferation and survival. It has been suggested that such compounds can inhibit tyrosine kinases, which play a crucial role in cancer progression .
- Case Study : A study evaluated the cytotoxic effects of related compounds on MCF-7 breast cancer cells, revealing significant growth inhibition with IC50 values in the low micromolar range .
Antibacterial Activity
The sulfonamide group within the compound suggests potential antibacterial properties. Compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial effect is often attributed to the inhibition of bacterial enzymes such as dihydropteroate synthase, crucial for folate synthesis .
- Research Findings : In vitro assays demonstrated that related compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Anti-inflammatory Activity
The presence of the piperidine ring may also contribute to anti-inflammatory effects. Studies have indicated that piperidine derivatives can modulate inflammatory pathways.
- Mechanism of Action : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Experimental Results : In animal models, related compounds exhibited reduced edema in carrageenan-induced paw edema tests, indicating significant anti-inflammatory activity .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the cyclopenta[b]thiophene structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This is particularly relevant for breast and colon cancers, where the compound's mechanism may involve the modulation of apoptotic pathways and inhibition of cell cycle progression .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In silico studies have suggested that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. This suggests potential applications in treating conditions like arthritis or asthma .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step synthetic routes using commercially available reagents. For example, a common approach includes:
- Formation of the Cyclopentathiophene Core : Utilizing cyclization reactions to form the thiophene structure.
- Introduction of Functional Groups : Employing nucleophilic substitutions to attach the cyano and sulfonamide groups.
- Final Coupling Reactions : Combining the piperidine derivative with the functionalized thiophene to yield the target compound.
These steps can be optimized for yield and purity through careful selection of reaction conditions and purification techniques such as chromatography .
Study on Anticancer Efficacy
A study published in 2022 evaluated a series of compounds structurally related to this compound for their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects .
Investigation of Anti-inflammatory Mechanisms
Another research effort focused on elucidating the anti-inflammatory mechanisms of compounds related to this class. Molecular docking studies revealed strong binding affinities to 5-lipoxygenase, indicating a potential pathway for therapeutic intervention in inflammatory diseases .
Data Table: Summary of Applications
Preparation Methods
Cyclopentanone as a Precursor for Cyclopenta[b]Thiophene
The cyclopenta[b]thiophene moiety is synthesized via cyclization reactions starting from cyclopentanone. Cyclopentanone undergoes aldol condensation with thioglycolic acid derivatives to form the fused thiophene ring. For example, 2-benzylidenecyclopentanone serves as a key intermediate in multicomponent reactions (MCRs) to generate functionalized thiophenes. The reaction proceeds under acidic conditions (e.g., acetic acid) at 80–100°C, yielding 5,6-dihydro-4H-cyclopenta[b]thiophene derivatives with >70% efficiency.
Introduction of the Cyano Group at Position 3
The cyano group is introduced via halogen exchange and nucleophilic substitution. First, the thiophene intermediate is brominated at position 2 using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide). The resulting 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene undergoes halogen exchange with HCl in the presence of tributyloctydecylphosphonium bromide at 150–200°C, forming 2-chloro-5,6-dihydro-4H-cyclopenta[b]thiophene. Subsequent reaction with sodium cyanide (1:1.5 molar ratio) and tridecylammonium chloride (5 wt%) in aqueous ethanol at 90°C replaces chlorine with a cyano group, achieving 80–85% yield.
Table 1: Optimization of Cyano Group Introduction
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Tridecylammonium chloride | 85 |
| Temperature | 90°C | 80 |
| Solvent | Ethanol/Water (3:1) | 82 |
Preparation of 1-((4-Methoxyphenyl)Sulfonyl)Piperidine-4-Carboxamide
Piperidine-4-Carboxylic Acid Synthesis
Piperidine-4-carboxylic acid is synthesized via intramolecular aza-Michael reactions (IMAMR). Enamine precursors, such as δ-keto esters, undergo cyclization using quinoline-based organocatalysts and trifluoroacetic acid (TFA) at 25°C, yielding enantiomerically enriched piperidine-4-carboxylic acid derivatives with 75–90% enantiomeric excess (ee). For example, (E)-ethyl 5-aminopent-2-enoate cyclizes to piperidine-4-carboxylate in 88% yield under these conditions.
Sulfonylation with 4-Methoxyphenylsulfonyl Chloride
The piperidine nitrogen is sulfonylated using 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction at 0°C for 2 hours followed by room temperature stirring for 12 hours achieves quantitative conversion. The sulfonylated product is isolated via crystallization from hexane/ethyl acetate (1:1).
Carboxamide Formation
The carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with ammonium hydroxide at −10°C to yield the carboxamide. Alternatively, coupling agents like HATU and DIPEA in DMF facilitate direct amidation with ammonia gas, providing 90–95% purity.
Table 2: Key Intermediates in Piperidine-4-Carboxamide Synthesis
| Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|
| Piperidine-4-carboxylic acid | Quinoline/TFA, 25°C, 24h | 88 |
| Sulfonylated piperidine | TEA/DCM, 0°C to RT | 95 |
| Piperidine-4-carboxamide | HATU/DMF, NH₃ gas | 92 |
Final Coupling via Amide Bond Formation
Activation of Piperidine-4-Carboxamide
The piperidine-4-carboxamide is activated as a mixed anhydride using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at −15°C. This intermediate reacts in situ with the amine group of 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine.
Coupling Reaction
The coupling is performed in THF at 0°C for 1 hour, followed by warming to room temperature for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2) to isolate N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide in 78% yield.
Table 3: Coupling Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Activating Agent | Isobutyl chloroformate | 78 |
| Solvent | THF | 75 |
| Temperature | 0°C to RT | 80 |
Stereochemical Considerations and Byproduct Mitigation
Control of Piperidine Ring Conformation
The use of chiral organocatalysts during IMAMR ensures high enantioselectivity (up to 90% ee) in the piperidine-4-carboxamide fragment. Racemization is minimized by maintaining reaction temperatures below 30°C during sulfonylation and amidation steps.
Byproducts in Cyano Group Introduction
Competing elimination reactions during halogen exchange are suppressed by using excess HCl (10–20 equiv) and phosphonium-based catalysts. GC-MS analysis confirms <5% formation of des-cyano byproducts under optimized conditions.
Q & A
Basic: What is the proposed mechanism of action for this compound in anticancer research?
Answer:
The compound inhibits ATP recognition binding sites of tyrosine kinase receptors, mimicking the action of clinical kinase inhibitors like gefitinib and dasatinib. This mechanism was inferred from structural analogs (e.g., derivatives 24 and 25 ) that exhibited potent antiproliferative activity against MCF7 cells (IC₅₀ = 30.8–38.7 nM) . Researchers can validate this hypothesis using:
- Kinase inhibition assays (e.g., competitive ATP-binding assays with recombinant kinases).
- Molecular docking studies to compare binding poses with known inhibitors.
- Cellular assays measuring downstream signaling markers (e.g., phosphorylated EGFR or MAPK).
Advanced: How can structural modifications enhance target selectivity and reduce off-target effects?
Answer:
Focus on optimizing the cyclopenta[b]thiophene and piperidine-4-carboxamide moieties, which are critical for ATP-binding pocket interactions. For example:
- Introduce electron-withdrawing groups (e.g., -CN, -CF₃) to improve hydrophobic interactions .
- Replace the 4-methoxyphenylsulfonyl group with bioisosteres (e.g., sulfonamide or phosphonate groups) to modulate solubility and selectivity .
- Use prodrug strategies (e.g., esterification of the carboxamide) to enhance bioavailability.
Validate modifications via 3D-QSAR modeling and in vitro cytotoxicity panels against diverse cancer cell lines .
Basic: What analytical methods are recommended to confirm the compound’s structure and purity?
Answer:
Follow rigorous characterization protocols:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry (e.g., cyclopenta[b]thiophene connectivity) .
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- HPLC (≥95% purity) with UV detection at λ = 254 nm .
- IR spectroscopy to verify functional groups (e.g., -CN stretch at ~2200 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported IC₅₀ values across cell lines?
Answer:
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or cell-line-specific resistance mechanisms. Mitigate this by:
- Standardizing protocols (e.g., MTS assay with 48–72 hr incubation in serum-free media) .
- Cross-validating results using clonogenic assays or apoptosis markers (e.g., Annexin V/PI flow cytometry).
- Profiling ATP-binding cassette (ABC) transporter expression in resistant lines (e.g., MDR1/P-gp) .
Basic: What synthetic routes are documented for this compound?
Answer:
While direct synthesis is not detailed in the evidence, analogous heterocycles are synthesized via:
- Multi-step cyclization : Thiophene formation via Gewald reaction, followed by piperidine coupling using EDC/HOBt .
- Suzuki-Miyaura cross-coupling for aryl sulfonyl group introduction (e.g., Pd(PPh₃)₄, K₃PO₄, aryl boronic acids) .
- Recrystallization from ethanol/dioxane mixtures to achieve high purity .
Advanced: What in vivo models are suitable for pharmacokinetic and efficacy studies?
Answer:
Prioritize models reflecting human kinase-driven cancers:
- Xenograft models : MCF7 (breast) or A549 (lung) tumors in immunocompromised mice.
- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution via LC-MS/MS .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) .
For brain-targeted activity, assess blood-brain barrier penetration using in situ perfusion models .
Basic: How is the compound’s solubility and stability optimized for in vitro assays?
Answer:
- Solubility : Use DMSO stock solutions (≤10 mM) diluted in PBS with 0.1% Tween-80 .
- Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles.
- Validate stability via HPLC-UV after 24 hr in assay media .
Advanced: What strategies address metabolic instability of the sulfonylpiperidine moiety?
Answer:
- Isotopic labeling (e.g., deuterium at labile C-H bonds) to slow CYP450-mediated oxidation .
- Co-administration with CYP inhibitors (e.g., ketoconazole) in preclinical models.
- Prodrug design : Mask the sulfonyl group as a thioether, which is cleaved enzymatically in target tissues .
Basic: What computational tools predict the compound’s ADMET properties?
Answer:
- SwissADME : Predicts LogP, solubility, and CYP interactions .
- Molinspiration : Estimates bioavailability and blood-brain barrier penetration.
- ADMETLab 2.0 : Evaluates Ames toxicity and hERG inhibition risks .
Advanced: How can nanomedicine approaches improve its therapeutic index?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
